5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one
Description
5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one (CAS: 80458-32-8) is a heterocyclic compound featuring a pyrazine ring fused with a 1,3-dithiolo group and substituted with an ethyl moiety at the 5-position. It is commercially available at 97% purity and is primarily utilized in industrial research contexts . Its structure distinguishes it from other fused-ring systems, such as imidazo- or thiadiazolo-pyrazinones, due to the presence of sulfur atoms in the dithiolo ring, which influence its electronic properties and reactivity.
Properties
CAS No. |
80458-32-8 |
|---|---|
Molecular Formula |
C7H6N2OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
5-ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6N2OS2/c1-2-4-3-8-5-6(9-4)12-7(10)11-5/h3H,2H2,1H3 |
InChI Key |
TVDKBWYDCRTJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)SC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one involves several steps, including cyclization and annulation reactions. One common synthetic route includes the formation of a domino imine, followed by intramolecular annulation and a final Ugi-azide reaction . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits antimicrobial, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development . Industrially, it is used in the production of organic materials and natural products .
Mechanism of Action
The mechanism of action of 5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Systems
a) [1,3]Dithiolo[4,5-b]pyrazin-2-one (CAS: 4428-04-0)
The parent compound lacks the ethyl substituent at position 3. This difference reduces steric bulk and may enhance reactivity in electrophilic substitutions.
b) Chinomethionat (6-Methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one; CAS: 2439-01-2)
Chinomethionat replaces the pyrazine ring with a quinoxaline system. However, regulatory data show that Chinomethionat faced registration refusal due to insufficient safety and efficacy data . This highlights the importance of substituent choice in balancing bioactivity and toxicity.
c) Imidazo[4,5-b]pyrazin-2-one Derivatives (e.g., CAS: 27523-76-8)
These compounds replace the dithiolo group with an imidazole ring. For example, 5-(ethylamino)-1,3-dihydroimidazo[4,5-b]pyrazin-2-one (CAS: 27523-76-8) demonstrates biochemical potency (AC50 < 1 μM) in skeletal muscle troponin activation . The imidazole ring provides hydrogen-bonding capabilities absent in dithiolo derivatives, which may explain its higher reported bioactivity.
Thiadiazolones and Thiazolidinones
Compounds like 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-one (CAS: 71687-17-7) and 5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one (CAS: 121879-69-4) feature sulfur-containing rings but lack fused pyrazine systems. Their simpler structures may limit versatility in drug design compared to dithiolo-pyrazinones. For instance, thiazolidinones are often used as kinase inhibitors, whereas dithiolo-pyrazinones’ applications remain less explored .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Imidazo-pyrazinones exhibit low in vitro clearance (<1 μL/min/mg protein) , but dithiolo derivatives may face higher metabolic susceptibility due to sulfur atoms.
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